4-ethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide
CAS No.: 893996-04-8
Cat. No.: VC4599697
Molecular Formula: C22H24N2O3S
Molecular Weight: 396.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893996-04-8 |
|---|---|
| Molecular Formula | C22H24N2O3S |
| Molecular Weight | 396.51 |
| IUPAC Name | 4-ethoxy-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide |
| Standard InChI | InChI=1S/C22H24N2O3S/c1-4-27-19-11-5-16(6-12-19)21(25)23-14-13-20-15(2)24-22(28-20)17-7-9-18(26-3)10-8-17/h5-12H,4,13-14H2,1-3H3,(H,23,25) |
| Standard InChI Key | WYRGNYNKIFRZEU-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)OC)C |
Introduction
4-Ethoxy-N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide is a complex organic compound that has garnered significant attention in the fields of chemistry and medicine due to its unique structural features and potential biological activities. This compound belongs to the class of benzamides, which are known for their diverse pharmacological properties.
Key Features:
-
Molecular Formula: C18H24N2O3S
-
Molecular Weight: Approximately 344.46 g/mol
-
Core Structure: Benzamide core with an ethoxy group and a thiazole ring
Synthesis of 4-Ethoxy-N-{2-[2-(4-Methoxyphenyl)-4-Methyl-1,3-Thiazol-5-Yl]Ethyl}Benzamide
The synthesis of this compound typically involves multi-step processes that require careful control of reaction conditions such as temperature and pH to ensure optimal yields. Common solvents used include ethanol or dimethylformamide (DMF) to facilitate solubility and reaction kinetics.
Synthesis Steps:
-
Preparation of Intermediates: Involves the synthesis of key intermediates like thiazoles.
-
Coupling Reactions: Utilizes techniques such as amide coupling reactions.
-
Purification Methods: Techniques like column chromatography are employed for purification.
Biological Activities
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within cellular pathways . The sulfonamide group can mimic natural substrates, allowing it to inhibit enzyme activity or block receptor binding effectively.
Potential Applications:
-
Pharmaceuticals: Potential use in drug design targeting specific biological pathways.
-
Agrochemicals: Exploration into pest control agents due to antimicrobial properties.
Research Findings
Research continues into optimizing the synthesis and exploring the full range of biological activities for this compound . Molecular docking studies suggest effective binding capabilities with certain biological targets involved in cell signaling pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume